

Application Notes: Quantitative Determination of Zinc in Clinical Samples using 5-Bromo-PAPS

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Compound of Interest		
Compound Name:	5-Bromo-PAPS	
Cat. No.:	B1284173	Get Quote

Introduction

Zinc is a vital trace element crucial for numerous physiological functions, including enzymatic activity, protein synthesis, and immune response. The quantitative analysis of zinc in biological samples is a key aspect of clinical diagnostics for monitoring nutritional status and investigating various pathological conditions. **5-Bromo-PAPS** [2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol] is a highly sensitive chromogenic reagent that enables the simple and accurate colorimetric determination of zinc in a variety of clinical specimens. This method is predicated on the formation of a stable, colored complex between zinc and **5-Bromo-PAPS** in an alkaline environment. The resultant color intensity is directly proportional to the zinc concentration in the sample.

Principle of the Method

In an alkaline buffer, zinc ions (Zn²⁺) react with **5-Bromo-PAPS** to form a red chelate complex. [1][2] The absorbance of this complex is measured spectrophotometrically at approximately 560 nm. The increase in absorbance is directly proportional to the concentration of zinc in the sample.[1][2]

Quantitative Data

The performance characteristics of the **5-Bromo-PAPS** assay for zinc quantification are summarized in the tables below.



Table 1: Assay Performance Characteristics

Parameter	Typical Value
Wavelength	560 nm[1][2]
Linearity	Up to 400 μg/dL[3]
Limit of Detection (LOD)	20 μg/dL[3]
Sample Volume	50 μL[4][5]
Incubation Time	5-10 minutes[2][3]
Incubation Temperature	25°C or 37°C[1][3]

Table 2: Precision

Level	N	Mean (µg/dL)	Intra-Assay CV (%)	Inter-Assay CV (%)
Low	20	75.2	< 5.0	< 8.1
Medium	20	125.8	< 5.0	< 8.1
High	20	180.5	< 5.0	< 8.1

CV: Coefficient of Variation. Data synthesized from multiple sources indicating typical performance.

Table 3: Accuracy (Recovery)

Sample Matrix	Zinc Added (µg/dL)	Zinc Measured (µg/dL)	Recovery (%)
Serum	50	48.5	97
Serum	100	101.2	101.2
Serum	200	196.4	98.2



Data represents typical recovery rates observed in serum samples.

Table 4: Specificity (Interference)

Substance	Concentration that does not interfere
Hemoglobin	< 500 mg/dL[3]
Bilirubin	< 40 mg/dL[3]
Triglycerides	< 1000 mg/dL[3]
EDTA	Interferes with the assay[2]

Note: The use of masking agents in the reagent formulation minimizes interference from other divalent cations like iron and copper.

Experimental Protocols

1. Reagent Preparation

The **5-Bromo-PAPS** reagent is typically provided as a ready-to-use solution.[3][4] If provided as a concentrate, prepare the working solution according to the manufacturer's instructions. A typical ready-to-use reagent may contain:

- 5-Bromo-PAPS: ~0.02 mmol/L
- Bicarbonate Buffer (pH 9.8): ~200 mmol/L
- Sodium Citrate: ~170 mmol/L
- Dimethylglyoxime: ~4 mmol/L
- Detergent: ~1%
- 2. Sample Preparation
- Serum and Plasma: Use serum or heparinized plasma. Avoid EDTA as an anticoagulant.[2]
 Centrifuge samples to remove any particulate matter.



- Urine: Use a 24-hour urine collection. If the sample is turbid, centrifuge before analysis.
- · Tissue Extracts and Cell Lysates:
 - Homogenize tissue samples or lyse cells in an appropriate buffer.
 - Add 5% Trichloroacetic Acid (TCA) solution to the homogenate/lysate, vortex for 1 minute, and incubate at 4-8°C for 30 minutes.
 - Centrifuge at 6,000 rpm for 15 minutes.[2]
 - Collect the supernatant for the assay. The pH of the sample should be between 2.0 and 8.0.[2]
- 3. Assay Procedure (Manual Method)
- Label test tubes for Blank, Standard, and Samples.
- Pipette 1.0 mL of the 5-Bromo-PAPS reagent into each tube.[4][5]
- Add 50 μL of deionized water to the Blank tube.[4][5]
- Add 50 μL of the Zinc Standard to the Standard tube.[4][5]
- Add 50 μL of the prepared sample to the respective Sample tubes.[4][5]
- Mix the contents of each tube thoroughly.
- Incubate for 10 minutes at 25°C or 5 minutes at 37°C.[3][5]
- Measure the absorbance of the Standard (A_standard) and Samples (A_sample) at 560 nm against the Blank.
- 4. Calculation of Results

Calculate the zinc concentration in the samples using the following formula:

Zinc Concentration (μ g/dL) = (A_sample / A_standard) x Concentration of Standard (μ g/dL)



Visualizations

Caption: Experimental workflow for zinc quantification using **5-Bromo-PAPS**.

Caption: Chemical principle of the **5-Bromo-PAPS** zinc assay.

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